molecular formula C17H19N3O2S B8018192 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole

Cat. No.: B8018192
M. Wt: 329.4 g/mol
InChI Key: OMCUCKUXYIWGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole typically involves the reaction of 4-methoxyethoxy-3-methyl-2-pyridine with benzimidazole in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceutical drugs, particularly those targeting gastrointestinal disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxypropoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
  • 2-[(4-Methoxyethoxy-2-pyridinyl)-methylthio]-benzimidazole
  • 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzothiazole

Uniqueness

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-[[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-9-21-2)11-23-17-19-13-5-3-4-6-14(13)20-17/h3-8H,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUCKUXYIWGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.